molecular formula C5H7N3 B1348821 6-Methylpyrimidin-4-amine CAS No. 3435-28-7

6-Methylpyrimidin-4-amine

Cat. No.: B1348821
CAS No.: 3435-28-7
M. Wt: 109.13 g/mol
InChI Key: LAERIBHKDNBVOO-UHFFFAOYSA-N
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Description

6-Methylpyrimidin-4-amine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by a pyrimidine ring substituted with a methyl group at the 6-position and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea under specific conditions to form the pyrimidine ring, followed by methylation at the 6-position . Another method involves the use of o-methyl isourea salt and cyanoacetate, which undergo condensation, methylation, and self-cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

6-Methylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting the corresponding biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications, particularly in the synthesis of biologically active molecules and materials .

Properties

IUPAC Name

6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-5(6)8-3-7-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAERIBHKDNBVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871028
Record name 6-Methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3435-28-7
Record name 4-Amino-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3435-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyrimidin-4-amine
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Synthesis routes and methods

Procedure details

A mixture of 4-chloro-6-methylpyrimidine (Recl. Trav. Chim. Pays-Bas. 84; 1965, 1101-1106) (1 g, 7.81 mmol) and 0.88 ammonia (25 mL) were heated in a sealed vessel at 100° C. for 18 hours. The cooled mixture was concentrated in vacuo and the residue purified by column chromatography on silica gel using dichloromethane:methanol:0.88 ammonia (95:5:0.5) as eluant to give the title compound, 560 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do modifications to the cyclohexane ring of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) influence its potency and selectivity towards KCa2 channel subtypes?

A1: Replacing the cyclohexane ring of CyPPA with various substituents significantly impacts its interaction with KCa2 channels. Introducing specific halogen atoms to the benzene ring of N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives led to notable changes:

  • Compound 2q: Halogen additions at the 2 and 5 positions of the benzene ring resulted in a 10-fold increase in potency towards KCa2.2a channels compared to CyPPA.
  • Compound 2o: Halogen substitutions at the 3 and 4 positions of the benzene ring led to a 7-fold increase in potency towards KCa2.2a channels compared to CyPPA.

Q2: What is the structural significance of the observed hydrogen bonding patterns in 2-chloro-6-methylpyrimidin-4-amine?

A2: In the crystal structure of 2-chloro-6-methylpyrimidin-4-amine (C5H6ClN3), molecules interact through N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further linked by additional N—H⋯N hydrogen bonds, creating a two-dimensional network parallel to the (100) plane. Additionally, a slipped π–π interaction between inversion-related molecules contributes to the overall crystal packing. These specific interactions and arrangements provide valuable insights into the solid-state structure of this compound. Understanding such interactions can be beneficial for designing formulations and predicting physicochemical properties.

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